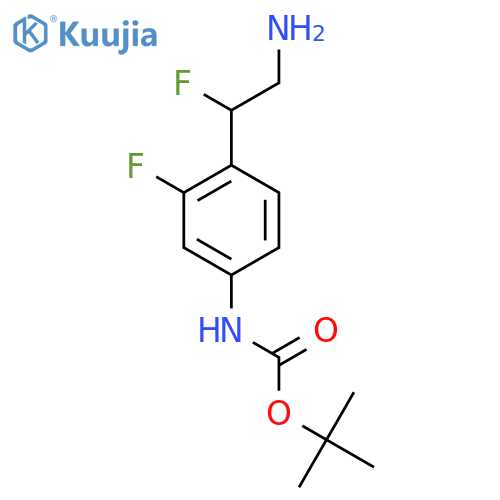

Cas no 2229416-22-0 (tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate)

tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate

- tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate

- EN300-1900491

- 2229416-22-0

-

- インチ: 1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-8-4-5-9(10(14)6-8)11(15)7-16/h4-6,11H,7,16H2,1-3H3,(H,17,18)

- InChIKey: SVULOVHPJXONDP-UHFFFAOYSA-N

- SMILES: FC(CN)C1C=CC(=CC=1F)NC(=O)OC(C)(C)C

計算された属性

- 精确分子量: 272.13363415g/mol

- 同位素质量: 272.13363415g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 19

- 回転可能化学結合数: 5

- 複雑さ: 308

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 64.4Ų

tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1900491-5.0g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 5g |

$3396.0 | 2023-06-01 | ||

| Enamine | EN300-1900491-0.1g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 0.1g |

$1031.0 | 2023-09-18 | ||

| Enamine | EN300-1900491-0.05g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 0.05g |

$983.0 | 2023-09-18 | ||

| Enamine | EN300-1900491-2.5g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 2.5g |

$2295.0 | 2023-09-18 | ||

| Enamine | EN300-1900491-0.5g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 0.5g |

$1124.0 | 2023-09-18 | ||

| Enamine | EN300-1900491-0.25g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 0.25g |

$1078.0 | 2023-09-18 | ||

| Enamine | EN300-1900491-1g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 1g |

$1172.0 | 2023-09-18 | ||

| Enamine | EN300-1900491-1.0g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 1g |

$1172.0 | 2023-06-01 | ||

| Enamine | EN300-1900491-10.0g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 10g |

$5037.0 | 2023-06-01 | ||

| Enamine | EN300-1900491-5g |

tert-butyl N-[4-(2-amino-1-fluoroethyl)-3-fluorophenyl]carbamate |

2229416-22-0 | 5g |

$3396.0 | 2023-09-18 |

tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

8. Book reviews

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2229416-22-0 and Product Name: tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate

The compound with the CAS number 2229416-22-0 and the product name tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate represents a significant advancement in the field of medicinal chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in the development of novel therapeutic agents. The presence of both fluorine and amino functional groups in its molecular structure suggests a high degree of chemical reactivity, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The specific arrangement of fluorine atoms in tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate contributes to its distinct pharmacological properties. This configuration allows for selective interactions with enzymes and receptors, which is crucial for designing drugs with minimal side effects.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have indicated that fluorinated carbamates can modulate the activity of neurotransmitter receptors, thereby offering a novel approach to managing conditions such as Alzheimer's disease and Parkinson's disease. The 2-amino-1-fluoroethyl moiety in the compound's structure is particularly noteworthy, as it has been shown to enhance penetration through the blood-brain barrier, a critical factor for effective central nervous system drug delivery.

Furthermore, the tert-butyl group provides steric hindrance, which can influence the compound's solubility and pharmacokinetic profile. This feature is essential for optimizing drug formulation and ensuring efficient absorption and distribution within the body. The combination of these structural elements makes tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate a versatile scaffold for medicinal chemists seeking to develop innovative therapeutics.

Recent research has also highlighted the compound's potential in oncology. Fluorinated derivatives have been extensively studied for their ability to inhibit tumor growth by interfering with key signaling pathways involved in cancer progression. The presence of fluorine atoms in tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate suggests that it may exhibit similar anti-cancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, making it a promising candidate for further preclinical and clinical investigations.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the fluorine atoms at specific positions within the molecule. These methods are critical for achieving the desired structural complexity and pharmacological activity.

In addition to its therapeutic potential, tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate has shown promise in drug discovery pipelines due to its compatibility with various chemical modifications. This flexibility allows researchers to fine-tune its properties for specific applications, such as targeted drug delivery systems or prodrugs designed to enhance bioavailability.

The compound's unique characteristics also make it an attractive candidate for use in combination therapies. By pairing it with other drugs that target different aspects of a disease, clinicians may be able to achieve more comprehensive treatment outcomes. This approach is particularly relevant in complex conditions like chronic infections or multi-drug resistant cancers, where single-agent therapy often falls short.

As research continues to uncover new applications for fluorinated compounds, tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate is poised to play a pivotal role in shaping the future of medicinal chemistry. Its structural complexity, combined with its demonstrated biological activity, makes it a cornerstone in the development of next-generation pharmaceuticals.

In conclusion, the compound with CAS number 2229416-22-0 and product name tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate represents a significant advancement in pharmaceutical research. Its unique structural features and potential applications in treating neurological disorders, oncology, and other diseases position it as a valuable asset in the quest for innovative therapeutics.

2229416-22-0 (tert-butyl N-4-(2-amino-1-fluoroethyl)-3-fluorophenylcarbamate) Related Products

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 1396673-35-0(2-(4-ethoxyphenyl)-N-6-(piperidin-1-yl)pyrimidin-4-ylacetamide)

- 898750-58-8(3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one)

- 312590-61-7(2,4,7,8,11,11-hexamethyl-11,12-dihydro-5,10-diazatetraphene)

- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)

- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)

- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)

- 2172023-23-1(2-1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazol-4-ylethan-1-amine)

- 2137629-78-6(tert-butyl 4-[6-(methylamino)-5-(trifluoromethyl)pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxylate)

- 2379560-92-4(6-Trifluoromethyl-phthalen-1-picle ester)